molecular formula C22H21NO5 B11451393 methyl 4-(2-oxo-4-propyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

methyl 4-(2-oxo-4-propyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate

Cat. No.: B11451393
M. Wt: 379.4 g/mol
InChI Key: SJQIRMYKUGBFRX-UHFFFAOYSA-N
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Description

METHYL 4-{2-OXO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno[8,7-e][1,3]oxazin core, which is a fused ring system containing oxygen and nitrogen atoms, making it an interesting target for synthetic and pharmacological studies.

Preparation Methods

The synthesis of METHYL 4-{2-OXO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propyl group: This step involves the alkylation of the chromeno[8,7-e][1,3]oxazin core with a propyl halide in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

METHYL 4-{2-OXO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

METHYL 4-{2-OXO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-{2-OXO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The pathways involved in these effects include signal transduction pathways and metabolic pathways that are modulated by the compound’s interaction with its targets .

Comparison with Similar Compounds

METHYL 4-{2-OXO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE can be compared with other similar compounds, such as:

    Coumarin Derivatives: These compounds share a similar chromeno core structure and exhibit various biological activities, including anticoagulant and anticancer properties.

    Oxazin Derivatives: These compounds contain the oxazin ring system and are studied for their potential as therapeutic agents due to their diverse biological activities.

The uniqueness of METHYL 4-{2-OXO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE lies in its specific substitution pattern and the combination of the chromeno and oxazin ring systems, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 4-(2-oxo-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate

InChI

InChI=1S/C22H21NO5/c1-3-4-15-11-20(24)28-21-17(15)9-10-19-18(21)12-23(13-27-19)16-7-5-14(6-8-16)22(25)26-2/h5-11H,3-4,12-13H2,1-2H3

InChI Key

SJQIRMYKUGBFRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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